molecular formula C6H13Cl2NO B13339928 (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride

(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride

Katalognummer: B13339928
Molekulargewicht: 186.08 g/mol
InChI-Schlüssel: KNWSBTHIMMUGHQ-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroethyl group and a pyrrolidinol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted pyrrolidinol derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Chloroethyl)-3-pyrrolidine: Similar structure but lacks the hydroxyl group.

    (S)-1-(2-Chloroethyl)-3-pyrrolidone: Contains a carbonyl group instead of a hydroxyl group.

    (S)-1-(2-Chloroethyl)-3-pyrrolidinamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is unique due to the presence of both a chloroethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H13Cl2NO

Molekulargewicht

186.08 g/mol

IUPAC-Name

(3S)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m0./s1

InChI-Schlüssel

KNWSBTHIMMUGHQ-RGMNGODLSA-N

Isomerische SMILES

C1CN(C[C@H]1O)CCCl.Cl

Kanonische SMILES

C1CN(CC1O)CCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.